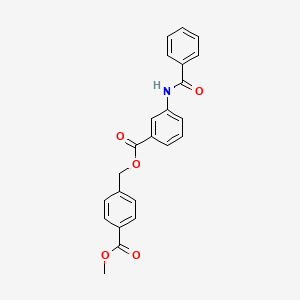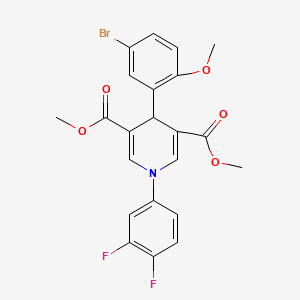
2-(4-fluorophenyl)-N-(2-furylmethyl)-6,8-dimethyl-4-quinolinecarboxamide
Overview
Description
2-(4-fluorophenyl)-N-(2-furylmethyl)-6,8-dimethyl-4-quinolinecarboxamide is a chemical compound that belongs to the class of quinolinecarboxamide derivatives. This compound has been extensively studied for its potential applications in the field of scientific research.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(2-furylmethyl)-6,8-dimethyl-4-quinolinecarboxamide is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. This inhibition leads to a decrease in the production of pro-inflammatory molecules such as prostaglandins and leukotrienes, thereby reducing inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been found to possess anticonvulsant properties and to have potential therapeutic effects for Alzheimer's disease. The compound has been shown to inhibit the activity of COX-2, which is involved in the inflammatory response. This inhibition leads to a decrease in the production of pro-inflammatory molecules such as prostaglandins and leukotrienes, thereby reducing inflammation. The compound has also been found to inhibit the growth of cancer cells and to have antimicrobial activity against various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-fluorophenyl)-N-(2-furylmethyl)-6,8-dimethyl-4-quinolinecarboxamide in lab experiments is its potent pharmacological activity. This compound has been shown to exhibit strong anti-inflammatory, anti-cancer, and anti-microbial activities, making it a valuable tool for investigating the mechanisms of these diseases. Another advantage is its relative ease of synthesis, which allows for large-scale production of the compound.
One limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action. While it has been shown to inhibit the activity of COX-2, the full extent of its pharmacological effects is not yet known. Additionally, the compound may exhibit off-target effects that could complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research on 2-(4-fluorophenyl)-N-(2-furylmethyl)-6,8-dimethyl-4-quinolinecarboxamide. One area of interest is the development of more potent and selective inhibitors of COX-2. Another potential direction is the investigation of the compound's potential as an anticonvulsant and as a therapeutic agent for Alzheimer's disease. Additionally, the compound's antimicrobial activity could be further explored for the development of new antibiotics. Finally, the compound's potential as a chemotherapeutic agent for the treatment of cancer should be investigated further.
Scientific Research Applications
2-(4-fluorophenyl)-N-(2-furylmethyl)-6,8-dimethyl-4-quinolinecarboxamide has been studied for its potential applications in various scientific research areas. It has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-microbial activities. This compound has also been investigated for its potential use as an anticonvulsant and as a therapeutic agent for Alzheimer's disease.
properties
IUPAC Name |
2-(4-fluorophenyl)-N-(furan-2-ylmethyl)-6,8-dimethylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O2/c1-14-10-15(2)22-19(11-14)20(23(27)25-13-18-4-3-9-28-18)12-21(26-22)16-5-7-17(24)8-6-16/h3-12H,13H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZXFAPQUWHTHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NCC4=CC=CO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({5-[(3-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N-methyl-N-phenylacetamide](/img/structure/B3546614.png)
![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-2-biphenylcarboxamide](/img/structure/B3546619.png)
![N-{2-[4-(3-Chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-methanesulfonamide](/img/structure/B3546623.png)
![2-{[4-benzyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide](/img/structure/B3546631.png)
![N-(4-acetylphenyl)-2-[(4-methyl-5-{[methyl(phenylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B3546647.png)
![N-(4-bromophenyl)-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B3546648.png)
![3-chloro-N-[2-(4-propionyl-1-piperazinyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B3546649.png)
![N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-3-methylbutanamide](/img/structure/B3546652.png)
![2-iodo-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B3546655.png)

![3-chloro-N-(2-{[(4-fluorophenyl)amino]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B3546671.png)


![N-(4-ethoxyphenyl)-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B3546682.png)